Bis(trifluoromethyl)disulfide

Catalog No.
S602120
CAS No.
372-64-5
M.F
C2F6S2
M. Wt
202.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trifluoromethyl)disulfide

CAS Number

372-64-5

Product Name

Bis(trifluoromethyl)disulfide

IUPAC Name

trifluoro-(trifluoromethyldisulfanyl)methane

Molecular Formula

C2F6S2

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8

InChI Key

CGMFFOXAQVRUAZ-UHFFFAOYSA-N

SMILES

C(F)(F)(F)SSC(F)(F)F

Synonyms

bis(trifluoromethyl)disulfide

Canonical SMILES

C(F)(F)(F)SSC(F)(F)F

Bis(trifluoromethyl)disulfide (CAS 372-64-5) is a highly reactive, volatile liquid organosulfur reagent procured primarily as a potent electrophilic and radical source of the trifluoromethylthio (-SCF3) group [1]. With a boiling point of 34.6 °C and a high lipophilicity contribution (Hansch parameter π = 1.44), it is a critical building block in the late-stage functionalization of pharmaceuticals and agrochemicals [2]. Unlike complex, high-molecular-weight transfer agents, this disulfide offers a direct, high-atom-economy route to forming C-SCF3 bonds, making it a benchmark material for cross-coupling and radical trifluoromethylthiolation workflows in advanced chemical manufacturing[1].

Substituting Bis(trifluoromethyl)disulfide with nucleophilic salts like AgSCF3 or CuSCF3 fundamentally alters the reaction mechanism, as these salts cannot perform direct electrophilic substitutions without the addition of stoichiometric oxidants, which often leads to substrate degradation[1]. Conversely, attempting to use the gaseous precursor trifluoromethanethiol (CF3SH) introduces severe handling hazards and fails in radical pathways due to its poor radical donating ability [2]. Substituting with bench-stable electrophilic reagents (e.g., N-trifluoromethylthiophthalimide) drastically reduces atom economy and increases procurement costs per mole of active -SCF3, making them less viable for scaled-up process chemistry where waste minimization is critical[3].

Radical Donating Ability for Mild Thermal Activation

Bis(trifluoromethyl)disulfide exhibits a highly favorable thermodynamic profile for radical generation compared to its gaseous analog CF3SH. Computational and experimental models demonstrate that the disulfide has a trifluoromethylthio radical donor ability (Tt•DA) of 66.1 kcal/mol, whereas CF3SH requires significantly higher energy to cleave [1]. This lower activation threshold allows the disulfide to function as an efficient radical source under mild thermal conditions.

Evidence DimensionTrifluoromethylthio radical donor ability (Tt•DA)
Target Compound Data66.1 kcal/mol
Comparator Or BaselineCF3SH (Requires >22 kcal/mol higher activation energy)
Quantified Difference>22 kcal/mol lower activation threshold
ConditionsComputational and experimental thermal activation models

Allows buyers to implement radical C-H functionalization under mild thermal conditions without requiring high-energy UV irradiation or harsh initiators.

Physical State and Volumetric Dispensing Advantage

For industrial handling, the physical state of the reagent dictates the required infrastructure. Bis(trifluoromethyl)disulfide is a liquid at standard room temperature (boiling point 34.6 °C), whereas the baseline unsubstituted thiol, CF3SH, is a highly toxic gas (boiling point -36.0 °C)[1]. This significant difference in volatility allows the disulfide to be handled via standard chilled liquid volumetric dispensing rather than requiring high-pressure gas dosing equipment.

Evidence DimensionBoiling point at standard atmospheric pressure (760 mmHg)
Target Compound Data34.6 °C (Liquid)
Comparator Or BaselineCF3SH (-36.0 °C, Gas)
Quantified Difference70.6 °C higher boiling point
ConditionsStandard atmospheric pressure handling

Enables standard liquid-phase handling and volumetric dispensing using chilled reactors, eliminating the need for specialized high-pressure gas cylinders.

Atom Economy in Large-Scale Synthesis

When procuring reagents for large-scale trifluoromethylthiolation, active mass fraction is a key cost driver. Bis(trifluoromethyl)disulfide (MW 202.15) consists entirely of the active -SCF3 moieties. In contrast, common bench-stable electrophilic alternatives like N-trifluoromethylthiophthalimide (Munavalli reagent, MW 247.2) deliver only one -SCF3 group per molecule, resulting in an active mass fraction of just 40.8% [1]. The disulfide thereby halves the required reagent mass and significantly reduces high-molecular-weight organic waste.

Evidence DimensionActive -SCF3 mass fraction per mole of reagent
Target Compound Data100% active moiety mass utilization (delivers two -SCF3 groups upon cleavage)
Comparator Or BaselineN-Trifluoromethylthiophthalimide (40.8% active mass)
Quantified Difference>2x higher active mass efficiency
ConditionsStoichiometric comparison for industrial procurement

Dramatically reduces the mass of reagent required per batch and minimizes high-molecular-weight organic waste, lowering overall process costs.

Reactivity Profile in Electrophilic Aromatic Substitution

The selection between Bis(trifluoromethyl)disulfide and metal salts like AgSCF3 hinges on the required reaction pathway. The disulfide acts as a direct electrophilic -SCF3 source, readily reacting with electron-rich arenes. AgSCF3 and CuSCF3 are strictly nucleophilic and require the addition of strong external oxidants to achieve electrophilic substitution, a process that often leads to the in-situ formation of the disulfide anyway, alongside unwanted byproducts [1].

Evidence DimensionDirect electrophilic trifluoromethylthiolation capability
Target Compound DataDirectly reactive with electron-rich arenes without oxidants
Comparator Or BaselineAgSCF3 / CuSCF3 (Unreactive without strong external oxidants)
Quantified DifferenceEnables 1-step functionalization vs. multi-step oxidative pathways
ConditionsLate-stage functionalization of arenes

Prevents the need for harsh oxidative conditions that can degrade sensitive pharmaceutical intermediates during late-stage functionalization.

Late-Stage Radical C-H Trifluoromethylthiolation in Drug Discovery

Leveraging its low radical donor activation energy (66.1 kcal/mol), Bis(trifluoromethyl)disulfide is a highly effective reagent for functionalizing complex aliphatic or aromatic frameworks under mild thermal conditions, avoiding the degradation of sensitive functional groups that occurs with high-energy UV or harsh initiators[1].

Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates

The disulfide acts as a highly efficient electrophilic trap for arynes generated in situ from silyl aryl triflates. Its high electrophilicity and 100% active mass fraction provide distinct mass-efficiency advantages over complex bench-stable reagents for producing heavily fluorinated building blocks used in agrochemical development [2].

Industrial-Scale Copper-Catalyzed Cross-Coupling

In cross-coupling reactions with boronic acids, Bis(trifluoromethyl)disulfide serves as the primary -SCF3 source. Its liquid state allows for precise volumetric dosing in continuous or large-batch reactors, streamlining operations compared to handling toxic gases or low-efficiency solid reagents [3].

XLogP3

3.3

Boiling Point

34.6 °C

Other CAS

372-64-5

Wikipedia

Bis(trifluoromethyl) disulfide

Dates

Last modified: 08-15-2023

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